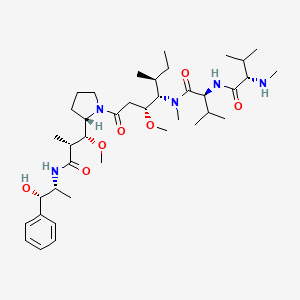

Monomethylauristatin E

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASWEROEPLKSEI-UIJRFTGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H67N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028844 | |

| Record name | Monomethyl auristatin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474645-27-7 | |

| Record name | Monomethylauristatin E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474645-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl auristatin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474645277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomethyl auristatin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valinamide,N-methyl-L-valyl-N-((1S,2R)-4-((2S)-2-((1R,2R)-3-(((1R,2S)-2-hydroxy-1- methyl-2-phenylethyl)amino)-1-methoxy-2-methyl-3-oxopropyl)-1pyrrolidinyl)-2- methoxy-1- ((1S)-1-methylpropyl)-4-oxobutyl)-N-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL AURISTATIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7I58RC5EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Monomethyl Auristatin E (MMAE) Tubulin Polymerization Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monomethyl Auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent.[1] As a derivative of the natural compound dolastatin 10, MMAE's profound cytotoxicity makes it unsuitable for systemic administration as a standalone drug.[1][2] Its therapeutic value is unlocked when utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][3] This targeted delivery strategy enables the selective destruction of cancer cells while minimizing systemic toxicity.[1][] This guide provides a comprehensive examination of MMAE's core mechanism of action, focusing on its inhibition of tubulin polymerization, and details the downstream cellular consequences.

The Journey to Cytotoxicity: ADC-Mediated Delivery

The therapeutic efficacy of an MMAE-based ADC is a multi-step process designed for tumor-specific payload delivery and activation.

-

Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the cancer cell surface.[1]

-

Lysosomal Trafficking and Cleavage: Following this binding event, the ADC-antigen complex is internalized, typically through endocytosis, and transported to the lysosome.[1][2] The acidic and proteolytic environment within the lysosome facilitates the cleavage of the linker that connects the antibody to MMAE.[5][1][]

-

Cytosolic Release and Action: Once liberated, free MMAE enters the cytoplasm, where it exerts its potent antimitotic effects.[1][2]

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of MMAE is tubulin, the protein subunit of microtubules.[1] Microtubules are dynamic cytoskeletal polymers crucial for various cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.

MMAE acts as a potent inhibitor of tubulin polymerization.[5][1][2][] It binds with high affinity to soluble tubulin heterodimers (composed of α- and β-tubulin), preventing their assembly into microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[2]

Mechanism of MMAE-induced tubulin polymerization inhibition.

Quantitative Data on MMAE Activity

The potency of MMAE has been quantified in various cancer cell lines. It is reported to be 100-1000 times more potent than doxorubicin.[3][]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PC-3 | Prostate Cancer | ~2 | [6] |

| C4-2B | Prostate Cancer | ~48 (MMAE-phosphate) | [6] |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [7] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [7] |

| L428-P | Hodgkin Lymphoma | 0.63 ± 0.07 | [8] |

| L428-R (Resistant) | Hodgkin Lymphoma | 24.66 ± 4.87 | [8] |

Downstream Signaling Pathways

The inhibition of tubulin polymerization by MMAE initiates a cascade of cellular events that culminate in apoptosis. This process involves cell cycle arrest and the activation of stress and death signaling pathways. Curiously, pathways with a positive directed enrichment score in tumor cells treated with MMAE involved extracellular tumor remodeling and included angiogenic signaling, matrix remodeling/metastasis and interferon signaling.[9]

Downstream signaling cascade following MMAE-induced microtubule disruption.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro, relying on a fluorescent reporter that preferentially binds to polymerized microtubules.[1]

Materials:

-

Purified tubulin protein

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Fluorescent reporter dye

-

MMAE

-

DMSO (vehicle control)

-

96-well, black, opaque-walled plates

-

Temperature-controlled fluorescence plate reader

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of MMAE in General Tubulin Buffer.

-

On ice, reconstitute tubulin in General Tubulin Buffer containing the fluorescent reporter.

-

-

Reaction Setup:

-

In a pre-warmed 96-well plate, add the MMAE dilutions or vehicle control (DMSO).

-

Add the tubulin solution to each well.

-

-

Initiation of Polymerization:

-

Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

-

-

Data Acquisition:

-

Immediately begin monitoring the fluorescence intensity over time using a plate reader set at 37°C.[1]

-

Experimental workflow for a fluorescence-based tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle phase distribution of cells treated with MMAE.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MMAE

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of MMAE or vehicle control for a specified time (e.g., 24 hours).[1]

-

-

Cell Harvest:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.[1]

-

-

Fixation:

-

Wash the cells with cold PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

-

Store at -20°C for at least 2 hours.[1]

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[1]

-

-

Data Acquisition:

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

MMAE's mechanism of action, centered on the potent inhibition of tubulin polymerization, represents a powerful strategy in targeted cancer therapy. As a key component of numerous ADCs, its ability to induce mitotic arrest and apoptosis in cancer cells underscores its therapeutic importance. A thorough understanding of its molecular interactions, quantitative effects, and the downstream cellular pathways it modulates is essential for the continued development and optimization of MMAE-based cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 3. adcreview.com [adcreview.com]

- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Monomethylauristatin E: A Technical Guide

Introduction

Monomethylauristatin E (MMAE) is a synthetic, highly potent antineoplastic agent that has become a cornerstone in the development of antibody-drug conjugates (ADCs).[1][2] As a derivative of the natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia, MMAE exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[3][4] Due to its extreme potency, with activity up to 1000 times greater than doxorubicin, MMAE is too toxic for systemic administration as a standalone drug.[][6] Its therapeutic potential is unlocked when conjugated to a monoclonal antibody (mAb) that directs it specifically to cancer cells, thereby minimizing off-target toxicity and widening the therapeutic window.[1][] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to MMAE for researchers, scientists, and drug development professionals.

Discovery and Development

The journey to MMAE began with the isolation of dolastatin 10 in 1987 by Pettit and his colleagues.[7][8] Dolastatin 10, a pentapeptide, demonstrated remarkable antineoplastic activity by inhibiting microtubule assembly.[7] However, its complexity and limited natural supply prompted the development of synthetic analogs. MMAE emerged from these efforts as a structurally simplified yet ultrapotent derivative.[9] It is technically desmethyl-auristatin E, meaning its N-terminal amino group has a single methyl substituent instead of the two found in auristatin E.[1][] This modification is crucial for its conjugation to linker chemistries used in ADCs.[8] The development of MMAE as a payload for ADCs, pioneered by companies like Seattle Genetics (now Seagen), led to the approval of several successful cancer therapeutics, including brentuximab vedotin (Adcetris®), which utilizes a valine-citrulline (vc) linker to attach MMAE to an anti-CD30 antibody.[3][10]

Mechanism of Action: A Targeted Assault on Cancer Cells

The efficacy of MMAE-based ADCs lies in a multi-step, targeted delivery process.[11]

-

Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.[11]

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[12][13]

-

Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome.[3][11] Inside the lysosome, the acidic environment and presence of proteases, such as cathepsin B, cleave the linker (e.g., the valine-citrulline linker), liberating the active MMAE payload into the cytoplasm.[1][][14]

-

Inhibition of Tubulin Polymerization: Free MMAE then binds to the β-tubulin subunit at the vinca (B1221190) alkaloid binding site, disrupting the assembly of microtubules.[15]

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3][15]

Furthermore, the cell-permeable nature of MMAE allows it to diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[3][14]

Chemical Synthesis of MMAE

The total synthesis of MMAE is a complex, multi-step process that is typically achieved through a convergent strategy. This involves the separate synthesis of key peptide fragments, which are then coupled together to form the final pentapeptide structure. The synthesis requires precise control of stereochemistry at multiple chiral centers.

A common approach involves the coupling of two major fragments: a protected dipeptide and a protected tripeptide. The following diagram illustrates a generalized workflow for the synthesis of MMAE, highlighting the key stages.

Quantitative Data Summary

The potent cytotoxicity of MMAE has been demonstrated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar to picomolar range.

| Cell Line | Cancer Type | MMAE IC50 (nM) | Reference |

| SK-BR-3 | Breast Cancer | 3.27 ± 0.42 | [16] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [16] |

| BT474 | Breast Cancer | 0.22 | [9] |

| MDA-MB-361-DYT2 | Breast Cancer | 0.49 | [9] |

| N87 | Gastric Cancer | 0.54 | [9] |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [17] |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [17] |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [17] |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [17] |

| Parameter | Value | Reference |

| Potency vs. Doxorubicin | 100-1000 times more potent | [][6] |

| Molecular Weight | 717.98 g/mol | [6] |

| Molecular Formula | C39H67N5O7 | [6] |

Experimental Protocols

Protocol 1: Peptide Fragment Coupling for MMAE Synthesis

This protocol describes a representative step in the convergent synthesis of MMAE: the coupling of a carboxylic acid-containing fragment (Fragment A) with an amine-containing fragment (Fragment B) using HATU as a coupling agent.[18]

Materials:

-

Fragment A (protected dipeptide, carboxylic acid)

-

Fragment B (protected tripeptide, amine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (B1210297)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Fragment A: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fragment A (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[18]

-

Coupling Reaction: In a separate flask, dissolve Fragment B (1.1 equivalents) in a minimal amount of anhydrous DMF. Add the solution of Fragment B to the pre-activated solution of Fragment A.[18]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Fragment A) is consumed.[18]

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).[18]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.[18]

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to yield the pure protected pentapeptide.[18]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of MMAE against cancer cell lines.[16]

Materials:

-

Cancer cell lines (e.g., SK-BR-3, HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MMAE stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of MMAE in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the MMAE dilutions (or vehicle control, e.g., medium with 0.1% DMSO) to the respective wells.[16]

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C with 5% CO₂.[16]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution.[16]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (considered 100% viability). Plot the percentage of cell viability against the logarithm of the MMAE concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Conclusion

This compound represents a landmark achievement in the field of targeted cancer therapy. Its discovery, stemming from the exploration of natural products, and its subsequent chemical synthesis have provided a powerful cytotoxic payload for a new generation of antibody-drug conjugates. The intricate mechanism of action, involving targeted delivery and potent inhibition of tubulin polymerization, underscores the rational design behind its therapeutic success. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and scientists dedicated to advancing the frontiers of oncology and drug development.

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. adcreview.com [adcreview.com]

- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 8. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 9. Monomethyl auristatin E | CAS:474645-27-7 | Antimitotic agent | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Monomethyl Auristatin E (MMAE)

Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from dolastatins, a class of natural products isolated from the sea hare Dolabella auricularia.[1] Due to its extreme cytotoxicity, MMAE is not used as a standalone drug. Instead, it serves as a powerful cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] In this context, it is linked to a monoclonal antibody that directs it specifically to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][3] The vedotin name in ADC nomenclature refers to MMAE plus its linker structure.[1]

Chemical Structure and Physicochemical Properties

MMAE is a synthetic analogue of the natural product dolastatin 10.[4] It is technically desmethyl-auristatin E, meaning the N-terminal amino group has a single methyl substituent instead of two.[1] Its structure consists of four amino acids: N-methyl-valine, valine, dolaisoleuine, and dolaproine, with an additional N-terminal modification.

Table 1: Physicochemical Properties of MMAE

| Property | Value | References |

| Chemical Formula | C₃₉H₆₇N₅O₇ | [1][5][6] |

| Molecular Weight | 717.98 g/mol | [5][6] |

| CAS Number | 474645-27-7 | [5][6] |

| Appearance | Solid | [7] |

| Solubility | DMSO (≥35.9 mg/mL), Ethanol (≥48.5 mg/mL with warming), Insoluble in Water | [5][7] |

| IUPAC Name | (2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide | [8] |

| SMILES | CO--INVALID-LINK--O)C)=O)C">C@H[C@@]2([H])N(C(C--INVALID-LINK--C)N(C)C(--INVALID-LINK--C)NC(--INVALID-LINK--C(C)C)=O)=O">C@HOC)=O)CCC2 | [1] |

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for MMAE is the potent inhibition of cell division by disrupting microtubule dynamics.[2][4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division.

-

Binding to Tubulin : MMAE binds with high affinity to the β-tubulin subunit at the vinca (B1221190) alkaloid binding site.[4]

-

Inhibition of Polymerization : This binding event prevents the polymerization of tubulin heterodimers into microtubules.[1][9] The disruption of microtubule assembly is a key step in its cytotoxic effect.

-

Cell Cycle Arrest : The inability to form functional mitotic spindles leads to cell cycle arrest in the G2/M phase.[4][10]

-

Apoptosis Induction : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[2][4]

MMAE's potency is remarkable, with studies showing it to be up to 200 times more potent than vinblastine (B1199706) and 100-1000 times more potent than doxorubicin.[1][5][6]

Caption: ADC-mediated delivery and mechanism of action of MMAE.

Biological Properties: In Vitro Cytotoxicity

The cytotoxic potency of MMAE has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are typically in the nanomolar to subnanomolar range, highlighting its potent cell-killing activity.

Table 2: IC₅₀ Values of MMAE in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | References |

| BxPC-3 | Pancreatic | 0.97 ± 0.10 | [11] |

| PSN-1 | Pancreatic | 0.99 ± 0.09 | [11] |

| Capan-1 | Pancreatic | 1.10 ± 0.44 | [11] |

| Panc-1 | Pancreatic | 1.16 ± 0.49 | [11] |

| SKBR3 | Breast | 3.27 ± 0.42 | [12] |

| HEK293 | Kidney | 4.24 ± 0.37 | [12] |

| DX3puroβ6 | Melanoma | 0.14 - 0.5 | [13] |

| MIA PaCa-2 | Pancreatic | 0.16 - 0.5 | [13] |

Note: IC₅₀ values can vary based on experimental conditions, such as exposure time.

Experimental Protocols

Synthesis of MMAE: Representative Fragment Coupling

The total synthesis of MMAE is a complex, multi-step process. A key step involves the convergent coupling of peptide fragments. The protocol below details the coupling of a protected dipeptide carboxylic acid (Fragment A) with a tripeptide amine (Fragment B) using HATU as a coupling agent.[3]

Table 3: Reagents for Fragment Coupling in MMAE Synthesis

| Reagent/Parameter | Molar Equivalent | Concentration | Reaction Time | Temperature | Expected Yield |

| Fragment A (Carboxylic Acid) | 1.0 | - | 12-18 hours | Room Temp | 85-95% |

| Fragment B (Amine) | 1.1 | - | |||

| HATU | 1.2 | - | |||

| DIPEA | 2.5 | - | |||

| Reaction Solvent (DMF) | - | 0.1 M |

Methodology: [3]

-

Preparation of Reactants : Under an inert atmosphere, dissolve Fragment A (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Coupling Reaction : In a separate flask, dissolve Fragment B (1.1 eq) in anhydrous DMF. Add the solution of Fragment B to the pre-activated solution of Fragment A.

-

Monitoring : Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) until Fragment A is consumed.

-

Work-up and Extraction : Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the protected pentapeptide.

Caption: Experimental workflow for MMAE fragment coupling.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[12]

Methodology: [12]

-

Cell Seeding : Plate cells (e.g., SKBR3, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a range of concentrations of MMAE (e.g., from 0.002 nM to 4000 nM) and include untreated control wells.

-

Incubation : Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the MMAE concentration to determine the IC₅₀ value.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules, often using a fluorescent reporter.[4]

Methodology: [4]

-

Reagent Preparation : On ice, reconstitute purified tubulin (e.g., to 2 mg/mL) in a suitable buffer (e.g., General Tubulin Buffer) containing glycerol (B35011) and a fluorescence reporter dye.

-

Compound Addition : Add various concentrations of MMAE or a control compound to the wells of a pre-warmed 96-well plate.

-

Initiation of Polymerization : Add the cold tubulin/reporter solution to the wells to initiate polymerization.

-

Fluorescence Reading : Immediately place the plate in a temperature-controlled fluorescence plate reader. Measure fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) at regular intervals.

-

Data Analysis : Plot fluorescence intensity over time. A decrease in the rate and extent of fluorescence increase compared to the control indicates inhibition of tubulin polymerization. The EC₅₀ value can be determined from a dose-response curve.[14]

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. adcreview.com [adcreview.com]

- 6. adcreview.com [adcreview.com]

- 7. apexbt.com [apexbt.com]

- 8. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Biological Activity of MMAE Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[1][2] Due to its sub-nanomolar cytotoxicity, MMAE is a prominent payload in the development of antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver cytotoxic agents to cancer cells.[1][2] This technical guide provides an in-depth overview of the synthesis of MMAE and its derivatives, their mechanism of action, and relevant quantitative data for researchers in the field of oncology and drug development.

Auristatins, including MMAE and its close analog monomethyl auristatin F (MMAF), function as potent mitotic inhibitors.[3][] They disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] The high potency of these molecules makes them unsuitable as standalone chemotherapeutic agents but ideal for targeted delivery via ADCs.[2][] Several FDA-approved ADCs, such as Adcetris® and Polivy®, utilize MMAE as their cytotoxic payload.[5]

This guide will detail the synthetic strategies for MMAE derivatives, provide experimental protocols for key synthetic steps, present quantitative data on their biological activity, and illustrate the underlying signaling pathways.

Synthesis of MMAE Derivatives

The total synthesis of MMAE is a complex, multi-step process that is typically achieved through a convergent fragment coupling strategy.[7][8] This involves the synthesis of smaller, constituent peptide fragments which are then coupled together to form the final pentapeptide structure of MMAE. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis techniques are employed.[9][10]

A common strategy involves the synthesis of key intermediates, such as the N-terminal and C-terminal fragments, which are then joined. For example, a protected dipeptide fragment can be coupled with a tripeptide fragment to form the protected pentapeptide backbone of MMAE.

Experimental Workflow for MMAE Synthesis and ADC Conjugation

The following diagram outlines a general workflow for the synthesis of an MMAE derivative and its subsequent conjugation to a monoclonal antibody (mAb) to form an ADC.

Caption: General workflow for the synthesis of an MMAE derivative and its conjugation to form an ADC.

Experimental Protocols

The following are representative protocols for key stages in the synthesis and purification of MMAE derivatives. These are composite protocols assembled from multiple sources and should be adapted and optimized for specific derivatives and laboratory conditions.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Auristatin Fragment

This protocol outlines the general steps for the synthesis of a peptide fragment of an auristatin analog on a resin support.[10]

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (e.g., Fmoc-Dolaproine, Fmoc-Dolaisoleuine, Fmoc-Valine)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/H2O (95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.[10]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.[10]

-

Amino Acid Coupling: Dissolve the first protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the coupling solution to the resin and shake for 2 hours at room temperature.[10]

-

Washing: Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

-

Iterative Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Filter the resin and collect the filtrate.[10]

-

Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

-

Characterization: Confirm the identity and purity of the final fragment by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10]

Protocol 2: Synthesis of vc-MMAE (Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-MMAE)

This protocol describes the coupling of MMAE to a common linker, mc-vc-PAB.

Materials:

-

MMAE

-

mc-vc-PAB-PNP (p-nitrophenyl carbonate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve MMAE and mc-vc-PAB-PNP in DMF.

-

Add DIPEA to the mixture to act as a base.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the vc-MMAE construct can be isolated. A non-chromatographic method involves dropwise addition of the reaction mixture to distilled water to precipitate the product.

-

The crude product is then collected by filtration, washed, and dried.

-

Further purification can be achieved by RP-HPLC if required.

Protocol 3: Purification of MMAE ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for purifying ADCs and separating species with different drug-to-antibody ratios (DAR).[11][12][13]

Materials:

-

Crude ADC conjugation mixture

-

HIC column (e.g., Phenyl Sepharose)

-

Binding buffer (e.g., phosphate (B84403) buffer with high salt concentration, such as 1.5 M ammonium (B1175870) sulfate)

-

Elution buffer (e.g., phosphate buffer with no salt)

-

HPLC system

Procedure:

-

Column Equilibration: Equilibrate the HIC column with the binding buffer.

-

Sample Loading: Dilute the crude ADC mixture in the binding buffer and load it onto the column.

-

Gradient Elution: Elute the bound ADC species using a decreasing salt gradient (from binding buffer to elution buffer). Species with lower DARs will elute first, followed by those with higher DARs due to their increased hydrophobicity.[11]

-

Fraction Collection: Collect fractions corresponding to the desired DAR species.

-

Analysis: Analyze the collected fractions by methods such as UV spectroscopy and mass spectrometry to confirm the DAR and purity.

Quantitative Data on MMAE Derivatives

The biological activity and synthetic efficiency of MMAE derivatives are critical parameters in their development. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Cytotoxicity (IC50) of MMAE and its Derivatives on Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MMAE | BxPC-3 | Pancreatic | 0.97 | [5] |

| PSN-1 | Pancreatic | 0.99 | [5] | |

| Capan-1 | Pancreatic | 1.10 | [5] | |

| Panc-1 | Pancreatic | 1.16 | [5] | |

| SKOV-3 | Ovarian | ~2 | [11][14] | |

| NCI-N87 | Gastric | ~1.43-4.07 | [5] | |

| KPL-4 | Breast | ~1.43-4.07 | [5] | |

| MDA-MB-468 | Breast | ~1.43-4.07 | [5] | |

| vc-MMAE | SKBR3 | Breast | 410.54 | [2] |

| HEK293 | Embryonic Kidney | 482.86 | [2] | |

| MMAF | Various | Generally less potent than MMAE as a free drug | [3][] | |

| MMAE-ADC (Trastuzumab) | SKOV-3 | Ovarian | 0.05-0.08 | [11] |

| MMAU-ADC (Trastuzumab) | SKOV-3 | Ovarian | 0.05-0.08 | [11] |

Note: IC50 values can vary significantly depending on the experimental conditions, including cell line, assay duration, and specific ADC construct (antibody, linker, and DAR). The data presented here are for illustrative purposes.[5]

Table 2: Synthesis and Purification Yields of MMAE Derivatives and Conjugates

| Process | Product | Yield (%) | Purity (%) | Reference(s) |

| vc-MMAE Synthesis (Non-chromatographic isolation) | vc-MMAE | 65 | Not specified | [2] |

| Peptide-MMAE Conjugation | NH2-PDC-1 | 78 | >99 (after HPLC) | [9][15] |

| Peptide-MMAE Conjugation | DOTA-PDC-1 | 89 | >99 (after HPLC) | [9][15] |

| ADC Purification by HIC | Trastuzumab-AJICAP™-MMAE | >60 (recovery) | High (homogeneous DAR) | [16] |

| SPPS of Peptide Fragment | NH2-2 peptide | 9 (overall from resin) | >99 (after HPLC) | [15] |

| SPPS of Peptide Fragment | DOTA-2 peptide | 5 (overall from resin) | >99 (after HPLC) | [15] |

Mechanism of Action and Signaling Pathways

The cytotoxic effect of MMAE is initiated upon its release inside a target cancer cell. As part of an ADC, MMAE is internalized through receptor-mediated endocytosis. The linker is then cleaved in the lysosomal compartment, releasing the active drug into the cytoplasm.[]

Free MMAE then binds to tubulin, a key component of microtubules.[1][2] This binding inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division.[5][6] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[5][17] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.[18][19][20]

Signaling Pathway of MMAE-Induced Apoptosis

The following diagram illustrates the key signaling events following the release of MMAE in a cancer cell.

Caption: Signaling pathway of MMAE-induced apoptosis in cancer cells.

Conclusion

MMAE and its derivatives remain at the forefront of ADC technology due to their high potency and well-characterized mechanism of action. The synthesis of these complex molecules requires sophisticated chemical strategies, including both solid-phase and solution-phase techniques, followed by robust purification and characterization methods. Understanding the intricate details of their synthesis and the signaling pathways they modulate is crucial for the rational design of next-generation ADCs with improved therapeutic indices. This guide provides a foundational resource for researchers and professionals dedicated to advancing cancer therapy through the development of innovative MMAE-based therapeutics.

References

- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 2. adcreview.com [adcreview.com]

- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 7. A convergent fragment coupling strategy to access quaternary stereogenic centers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A convergent fragment coupling strategy to access quaternary stereogenic centers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates | MDPI [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Cytotoxicity of Free Monomethylauristatin E (MMAE)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Monomethylauristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent derived from the natural peptide dolastatin 10.[1] Due to its high cytotoxicity, it is a critical payload component in several clinically approved and investigational antibody-drug conjugates (ADCs).[2][] This document provides a comprehensive technical overview of the in vitro cytotoxicity of free MMAE, detailing its mechanism of action, summarizing its potent activity across various cancer cell lines, and outlining key experimental protocols for its evaluation.

Mechanism of Action

MMAE is a powerful antimitotic agent that exerts its cytotoxic effects by inhibiting tubulin polymerization.[1] This disruption of the microtubule network is central to its function. Once inside a cell, MMAE binds to tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle required for cell division.[1][2] This interference leads to a halt in the cell cycle at the G2/M phase, which subsequently triggers programmed cell death (apoptosis).[2][4]

The primary signaling cascade initiated by MMAE-induced mitotic arrest is the intrinsic apoptotic pathway.[5] This is characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3.[5] Additionally, studies have indicated that MMAE-based ADCs can inhibit the Akt/mTOR pathway, a key regulator of cell survival and proliferation.[5]

Quantitative Cytotoxicity Data

Free MMAE exhibits potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range.[6] Its high potency underscores why it is generally unsuitable as a standalone chemotherapeutic agent and is instead employed as a payload in targeted ADCs.[1][] The table below summarizes the in vitro cytotoxicity of free MMAE across various cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions (Incubation Time) |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | 72 hours[2][7] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | 72 hours[2][7] |

| HCT-116 | Colorectal Cancer | 1.6 | 72 hours[8] |

| PANC-1 | Pancreatic Cancer | 0.8 | 72 hours[8] |

| Mia PaCa-2 | Pancreatic Cancer | 0.06 ± 0.01 to 0.89 ± 0.24 | Not Specified[2] |

| PL45 | Pancreatic Cancer | 0.06 ± 0.01 to 0.89 ± 0.24 | Not Specified[2] |

| NCI-N87 | Gastric Cancer | ~0.1 | Not Specified[2] |

| BT-474 | Breast Cancer | ~0.1 | Not Specified[2] |

| PC-3 | Prostate Cancer | ~2 | Not Specified[2] |

| RAMOS | B-cell Lymphoma | 0.12 | Not Specified[9] |

| U-2932 | DLBCL | 0.33 ± 0.14 ng/mL | 48 hours[10] |

| SUDHL-2 | DLBCL | 0.50 ± 0.08 ng/mL | 48 hours[10] |

| Toledo | DLBCL | 0.87 ± 0.09 ng/mL | 48 hours[10] |

| MCF-7 | Breast Cancer | 0.35 | Not Specified[11] |

| HepG2 | Liver Cancer | Not Specified | 3 days[2][12] |

| OVCAR3 | Ovarian Cancer | Not Specified | 3 days[2][12] |

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method used.[2]

Experimental Protocols

Accurate assessment of MMAE's cytotoxicity requires robust and well-controlled in vitro assays. Because MMAE is a tubulin inhibitor that induces delayed cell killing via cell-cycle arrest, an incubation period of 72 to 96 hours is often recommended to accurately capture its full cytotoxic effect.[13][14]

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the IC50 value of MMAE. The two most common methods are tetrazolium reduction assays (MTT) and ATP-based luminescence assays.

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells.[15] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[14][15]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁴ cells/well) and incubate overnight to allow for cell attachment.[7][14]

-

MMAE Treatment: Prepare serial dilutions of free MMAE in complete culture medium. Remove the old medium from the cells and add the MMAE dilutions to the respective wells.[2] Include untreated cells as a negative control.

-

Incubation: Incubate the plate for the desired duration (typically 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15][16]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilization agent (e.g., DMSO or 10% SDS in HCl) to each well to dissolve the formazan crystals.[7][14]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7][15]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control wells and plot against the log of MMAE concentration to determine the IC50 value using a non-linear regression model.[13]

3.1.2. ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This method quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.

Protocol:

-

Cell Seeding & Treatment: Follow steps 1-3 as described for the MTT assay. Use a white, opaque-walled 96-well plate suitable for luminescence measurements.[13]

-

Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13]

-

Reagent Addition: Add the luminescence reagent (e.g., CellTiter-Glo®) to each well.[13]

-

Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

-

Data Acquisition: Measure the luminescence of each well using a microplate luminometer.[13]

-

Analysis: Perform background subtraction using "media only" wells, calculate percent viability relative to untreated controls, and determine the IC50 value as described previously.[13]

Tubulin Polymerization Inhibition Assay

This biochemical assay directly measures the effect of MMAE on the polymerization of purified tubulin in vitro. The assembly of tubulin into microtubules causes an increase in light scattering, which can be measured by an increase in absorbance or fluorescence.

Protocol:

-

Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein in a suitable buffer (e.g., G-PEM).[17]

-

Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the tubulin solution to wells containing various concentrations of MMAE (or control compounds like paclitaxel (B517696) as a promoter and colchicine (B1669291) as an inhibitor).[17][18]

-

Measurement: Immediately begin measuring the absorbance (at 340 nm) or fluorescence intensity at regular intervals (e.g., every 60 seconds) for one hour using a microplate reader capable of kinetic reads at 37°C.[17]

-

Data Analysis: Plot the absorbance/fluorescence intensity versus time. The inhibitory effect of MMAE can be quantified by comparing the rate of polymerization or the maximum signal achieved against the untreated control.[15] EC50 values can be determined by plotting the percentage of inhibition against the compound concentration.[19]

Apoptosis and Cell Cycle Analysis via Flow Cytometry

To confirm that cytotoxicity is mediated by apoptosis and cell cycle arrest, flow cytometry-based methods are employed.

Protocol for Apoptosis (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MMAE for a specified time (e.g., 48 hours).[2]

-

Harvesting: Harvest both adherent and floating cells by trypsinization and wash with cold PBS.[2]

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]

Protocol for Cell Cycle Analysis:

-

Cell Treatment & Harvesting: Follow steps 1-2 as above.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membrane.

-

Staining: Wash the fixed cells with PBS and resuspend them in a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.[2]

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Conclusion

Free this compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. This activity leads to G2/M cell cycle arrest and the induction of apoptosis, with efficacy demonstrated at nanomolar and sub-nanomolar concentrations across a multitude of cancer cell lines.[2] The experimental protocols detailed herein, including cell viability assays, biochemical tubulin polymerization assays, and flow cytometric analyses, provide a robust framework for the comprehensive in vitro characterization of MMAE and its derivatives, which is essential for the continued development of targeted cancer therapeutics like ADCs.

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Monomethyl Auristatin E: A Synthetic Successor to the Marine Natural Product Dolastatin 10

An In-depth Technical Guide on the Core Relationship for Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent that has become a cornerstone of modern targeted cancer therapy, primarily as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] Its origin is inextricably linked to dolastatin 10, a natural product first isolated from the marine sea hare Dolabella auricularia.[3] Dolastatin 10 exhibited exceptionally high cytotoxicity against a wide range of cancer cell lines, making it a molecule of significant interest.[3][4] However, its clinical development as a standalone agent was hindered by a narrow therapeutic window and significant toxicity at efficacious doses.[1] This challenge led to the development of synthetic analogues, the auristatins, with MMAE being a prominent and clinically successful example.[1]

This technical guide elucidates the relationship between MMAE and dolastatin 10, focusing on the synthetic strategy that defines MMAE as a structural analogue rather than a direct chemical derivative of dolastatin 10. It will provide a comparative analysis of their biological activities, detailed experimental protocols for relevant assays, and visualizations of their shared mechanism of action and experimental workflows.

From Natural Product to Synthetic Analogue: The Genesis of MMAE

The "origin" of MMAE from dolastatin 10 is rooted in structural inspiration rather than a direct chemical conversion. The total synthesis of dolastatin 10, a complex undertaking, paved the way for the creation of numerous synthetic analogues.[3] MMAE is one such analogue, designed to retain the potent antimitotic activity of dolastatin 10 while possessing properties more suitable for conjugation to monoclonal antibodies.[1]

The synthesis of MMAE is a multi-step process involving the convergent assembly of unique amino acid and peptide fragments.[5] This approach allows for the precise construction of the complex pentapeptide-like structure. While both dolastatin 10 and MMAE share a similar backbone and several constituent amino acid derivatives, MMAE is synthesized de novo and not by the chemical modification of dolastatin 10.

Comparative Analysis of In Vitro Cytotoxicity

Dolastatin 10 is renowned for its extraordinary potency as a free drug. Its synthetic analogue, MMAE, also demonstrates high cytotoxicity, although direct comparisons often show dolastatin 10 to be more potent in in vitro assays. The following tables summarize the cytotoxic activities of dolastatin 10 and MMAE against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Dolastatin 10

| Cell Line | Cancer Type | IC50 / GI50 (nM) |

| L1210 | Leukemia | 0.03[1] |

| NCI-H69 | Small Cell Lung Cancer | 0.059[1] |

| DU-145 | Human Prostate Cancer | 0.5[1] |

| DLD-1 | Human Colon Adenocarcinoma | 2.0 ± 1.1 (1-hour exposure) |

| COLO 205 | Human Colon Adenocarcinoma | 0.4 ± 0.2 (1-hour exposure) |

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary based on experimental conditions.

Table 2: In Vitro Cytotoxicity of MMAE

| Cell Line | Cancer Type | IC50 (nM) |

| SKBR3 | Breast Cancer | 3.27 ± 0.42[6] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37[6] |

| Various | Human and Murine Cancer Cell Lines | Generally in the low nanomolar to picomolar range[1] |

Table 3: Head-to-Head Comparison of Cytotoxicity

| Compound | Cell Line | GI50 (nM) |

| Dolastatin 10 analogue (13c) | MOLM13 (Acute Myeloid Leukemia) | 0.057[7][8] |

| MMAE (2b) | MOLM13 (Acute Myeloid Leukemia) | 0.224[7][8] |

As a free drug, MMAE is reported to be approximately 200-fold less potent than dolastatin 10 in lymphoma cells.[4] This difference in potency is a critical factor in its successful use in ADCs, where targeted delivery compensates for the lower intrinsic cytotoxicity and contributes to a wider therapeutic window.[4]

Mechanism of Action: A Shared Pathway of Tubulin Inhibition

Both dolastatin 10 and MMAE exert their profound cytotoxic effects through the same mechanism of action: the inhibition of tubulin polymerization.[1] By binding to tubulin, they disrupt the formation and dynamics of microtubules, which are essential components of the mitotic spindle required for cell division.[1] This interference leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1]

Caption: Shared mechanism of action of dolastatin 10 and MMAE.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic activity of compounds like dolastatin 10 and MMAE on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

Dolastatin 10 or MMAE stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the respective wells and include vehicle controls (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value by plotting a dose-response curve.

Caption: General workflow for an in vitro cytotoxicity assay.

Chemical Structures

The structural similarities and differences between dolastatin 10 and MMAE are key to understanding their relationship.

Caption: Chemical structures of Dolastatin 10 and MMAE.

Conclusion

Monomethyl auristatin E originates from dolastatin 10 not as a direct synthetic descendant, but as a triumph of medicinal chemistry and total synthesis. By preserving the core pharmacophore responsible for potent tubulin inhibition while modifying the overall structure, scientists have developed a highly effective and more druggable analogue. The transition from the natural product dolastatin 10 to the synthetic auristatins like MMAE exemplifies a successful strategy in drug development, where the challenges of a natural product's limitations are overcome through rational design and synthesis, ultimately leading to life-saving cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 7. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Apoptosis induction by Monomethylauristatin E

An In-depth Technical Guide to Apoptosis Induction by Monomethylauristatin E

Abstract

This compound (MMAE) is a potent synthetic antineoplastic agent derived from the marine natural product dolastatin 10.[1][2] Due to its high cytotoxicity, MMAE is not administered as a standalone drug but is a critical component of several antibody-drug conjugates (ADCs), where it serves as the cytotoxic payload.[1][3][] This targeted delivery mechanism allows for the selective destruction of cancer cells while minimizing systemic toxicity.[3] The primary mechanism of action of MMAE is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, a process often termed mitotic catastrophe.[2][5][6] This guide provides a detailed examination of the molecular pathways underlying MMAE-induced apoptosis, summarizes key quantitative data, and outlines detailed experimental protocols for its study.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The fundamental cytotoxic activity of MMAE stems from its function as a powerful antimitotic agent.[1][6]

-

Targeting Tubulin: The primary molecular target of MMAE is tubulin, the protein heterodimer (composed of α- and β-tubulin) that polymerizes to form microtubules.[2][3]

-

Disruption of Microtubule Dynamics: Microtubules are essential components of the cytoskeleton, playing a crucial role in forming the mitotic spindle required for chromosome segregation during cell division.[3][7] MMAE binds to soluble tubulin with high affinity, preventing its assembly into microtubules.[1][3] This disruption of microtubule polymerization effectively halts the dynamic process of spindle formation.[8]

-

G2/M Phase Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, a critical control mechanism in the cell cycle. This results in a prolonged arrest of the cell in the G2/M phase, preventing it from proceeding through mitosis.[2][3][9][10] This arrest is a characteristic and measurable effect of MMAE treatment on cancer cells.[5][11]

Caption: MMAE delivery via ADC and its core mechanism of action.

Signaling Pathways of Apoptosis Induction

Prolonged mitotic arrest induced by MMAE triggers programmed cell death primarily through the intrinsic apoptotic pathway. [11]

Intrinsic (Mitochondrial) Pathway Activation

The sustained G2/M arrest acts as a cellular stress signal that converges on the mitochondria. This process involves the Bcl-2 family of proteins, which are key regulators of apoptosis. [6, 32]

-

Upregulation of Pro-Apoptotic Proteins: Treatment with auristatins has been shown to upregulate the expression of pro-apoptotic proteins like Bax. [7, 16, 22]

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, the expression of anti-apoptotic proteins such as Bcl-2 is often downregulated. [7, 16, 22]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The resulting shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. [34]

Caspase Cascade Activation

The release of cytochrome c is a critical step that initiates a cascade of cysteine-aspartic proteases known as caspases. [33]

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of a large protein complex called the apoptosome. [34]

-

Initiator Caspase Activation: The apoptosome recruits and activates the initiator caspase, Caspase-9. [16, 34]

-

Executioner Caspase Activation: Activated Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7. [16, 22, 34]

-

Substrate Cleavage and Cell Death: These executioner caspases are responsible for the systematic dismantling of the cell. A key substrate is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP is a hallmark of caspase-dependent apoptosis and is frequently observed following MMAE treatment. [3, 16, 17] The caspases cleave numerous other cellular proteins, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and formation of apoptotic bodies. [6, 27]

Other Contributing Pathways

-

Endoplasmic Reticulum (ER) Stress: Studies have shown that auristatin-based ADCs can activate ER stress response pathways, indicated by the induction of proteins like pIRE1 and pJNK. [12, 13] This ER stress can serve as an additional mechanism contributing to apoptosis.

-

Immunogenic Cell Death (ICD): MMAE has been observed to induce ICD, a form of apoptosis that stimulates an anti-tumor immune response. [13] This suggests that beyond direct cell killing, MMAE can modulate the tumor microenvironment. [13]

Caption: Core signaling pathway of MMAE-induced apoptosis.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of MMAE on cancer cell lines.

Table 1: Cytotoxicity of MMAE

| Cell Line | Compound | IC50 Value | Citation |

| PC-3 (Prostate Cancer) | MMAE | ~2 nM | [3] |

| C4-2B (Prostate Cancer) | MMAE | ~2 nM | [3] |

| PC-3 (Prostate Cancer) | MMAEp | ~48 nM | [3] |

| C4-2B (Prostate Cancer) | MMAEp | ~48 nM | [3] |

| HCT116 (Colon Cancer) | MMAE | 1.6 nM | [10] |

| HCT116 + 6 Gy Irradiation | MMAE | 0.8 nM | [10] |

| MMAE-phosphate, a modified version of MMAE. |

Table 2: Effect of MMAE on Cell Cycle Distribution

| Cell Line | Treatment (24 hr) | % in G2/M Phase (Mean ± SD) | Citation |

| PC-3 | DMSO (Control) | ~15% | [1, 3] |

| PC-3 | 4 nM MMAE | ~60% | [1, 3] |

| C4-2B | DMSO (Control) | ~18% | [1, 3] |

| C4-2B | 4 nM MMAE | ~55% | [1, 3] |

| **P < 0.01 compared to DMSO control. |

Table 3: Induction of Apoptosis by MMAE (Sub-G1 Population)

| Cell Line | Treatment (24 hr) | % of Sub-G1 Cells (Mean ± SD) | Citation |

| PC-3 | DMSO (Control) | ~2% | [17] |

| PC-3 | 4 nM MMAE | ~12% | [17] |

| C4-2B | DMSO (Control) | ~1% | [17] |

| C4-2B | 4 nM MMAE | ~10% | [17] |

| **P < 0.01 compared to control. |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize MMAE-induced apoptosis.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). [11]

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 60-70% confluency. Treat cells with the desired concentrations of MMAE (e.g., 4 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). [3]

-

Cell Harvest: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.

-

Fixation: Discard the supernatant and wash the cell pellet with cold PBS. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). [11]

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The DNA content is measured, and software is used to deconvolute the histograms to determine the percentage of cells in G0/G1, S, and G2/M phases. [3]

Apoptosis Detection by Annexin V and PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [29]

-

Cell Seeding and Treatment: Culture and treat cells with MMAE as described in protocol 4.1.

-

Cell Harvest: Collect all cells (floating and adherent) and centrifuge at 500 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorescently-labeled Annexin V (e.g., FITC, Alexa Fluor 488) and 5 µL of PI (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze by flow cytometry within one hour. [26]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Experimental workflow for assessing MMAE-induced apoptosis.

Western Blot Analysis of Apoptotic Proteins

This technique detects changes in the expression and cleavage of key proteins involved in the apoptotic pathway.

-

Cell Treatment and Lysis: Treat cells as described previously. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:

-

Cleaved PARP

-

Cleaved Caspase-3

-

Cleaved Caspase-9

-

Bax

-

Bcl-2

-

β-actin or GAPDH (as a loading control)

-

-

Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. [16, 17]

Conclusion

This compound induces apoptosis through a well-defined mechanism initiated by the inhibition of tubulin polymerization. [8, 11] This action leads to a robust G2/M phase cell cycle arrest, which subsequently triggers the intrinsic mitochondrial pathway of apoptosis. [3, 7] The process is characterized by the involvement of the Bcl-2 protein family, the activation of a caspase cascade including Caspase-9 and -3, and the cleavage of key cellular substrates like PARP. [16, 22] The potent and specific nature of this mechanism makes MMAE an exceptionally effective cytotoxic payload for antibody-drug conjugates in targeted cancer therapy. The experimental protocols detailed herein provide a robust framework for researchers to further investigate and quantify the pro-apoptotic effects of MMAE and novel MMAE-based therapeutics.

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 3. benchchem.com [benchchem.com]

- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]